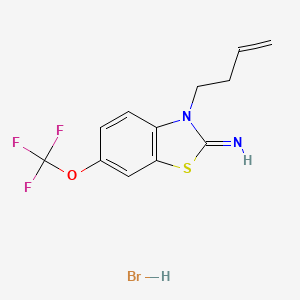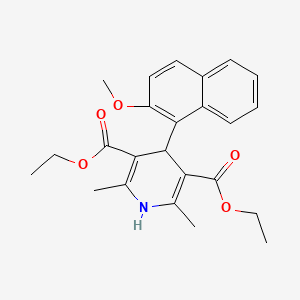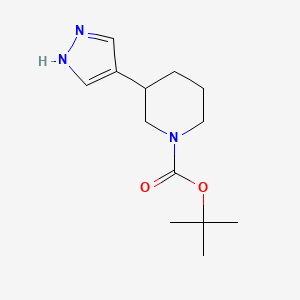
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline
概要
説明
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 6th position, and an imidazole moiety linked through an ethoxy chain at the 7th position. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts significant biological activity to the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation can be achieved using reagents such as thionyl chloride and sodium methoxide, respectively.
Attachment of the Imidazole Moiety: The final step involves the nucleophilic substitution reaction where the ethoxy group is introduced, followed by the attachment of the imidazole ring through a suitable linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学的研究の応用
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline involves its interaction with specific molecular targets:
Molecular Targets: Primarily targets kinases, which are enzymes involved in the regulation of various cellular processes.
Pathways Involved: Inhibition of kinase activity leads to the disruption of signaling pathways that control cell growth and proliferation, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
4-Chloro-6-methoxyquinazoline: Lacks the imidazole moiety, resulting in different biological activity.
6-Methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline: Lacks the chloro group, which may affect its reactivity and potency.
4-Chloro-7-(2-(imidazol-1-yl)ethoxy)quinazoline: Lacks the methoxy group, altering its electronic properties and interactions with biological targets.
Uniqueness
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline is unique due to the combined presence of chloro, methoxy, and imidazole groups, which confer specific chemical reactivity and biological activity. This combination allows for targeted interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C14H13ClN4O2 |
|---|---|
分子量 |
304.73 g/mol |
IUPAC名 |
4-chloro-7-(2-imidazol-1-ylethoxy)-6-methoxyquinazoline |
InChI |
InChI=1S/C14H13ClN4O2/c1-20-12-6-10-11(17-8-18-14(10)15)7-13(12)21-5-4-19-3-2-16-9-19/h2-3,6-9H,4-5H2,1H3 |
InChIキー |
FILIAKNTYOYOOQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCN3C=CN=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B8380536.png)





![2-(2,4-Dichlorophenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B8380570.png)
![3-[5-(1,2-Dithiolan-3-yl)pentanoylamino]propionic acid](/img/structure/B8380578.png)






